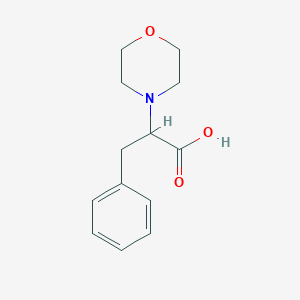
1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with similar pyrazole and piperidine structures emphasizes the importance of synthetic strategies for developing novel chemical entities. For instance, studies have demonstrated the feasibility of nucleophilic displacement reactions for synthesizing radiolabeled compounds, aiming at developing radiotracers for studying cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003). Another study explored the functionalization reactions of pyrazole-carboxylic acid derivatives, showcasing the versatility of these compounds in generating a wide array of chemical structures through reactions with different amines (Yıldırım, Kandemirli, & Demir, 2005).
Potential Applications in Medicinal Chemistry
Compounds featuring pyrazole and piperidine rings are often investigated for their potential therapeutic applications. For example, methoxy- and fluorine-substituted analogs of cannabinoid receptor antagonists have been synthesized to develop tracers for medical imaging, highlighting their utility in biological imaging studies (Tobiishi et al., 2007). Similarly, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their binding affinity to CB1 cannabinoid receptors, further illustrating the pharmaceutical relevance of these chemical structures (Eleev, Kutkin, & Zhidkov, 2015).
Exploration of Antimicrobial and Antitubercular Properties
The antimicrobial and antitubercular properties of pyrazole derivatives have also been a focus of research. For example, a study on Mycobacterium tuberculosis pantothenate synthetase inhibitors highlighted the synthesis of pyrazolo[4,3-c]pyridine derivatives, underscoring their potential in treating tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013). Another investigation into thiazole-aminopiperidine hybrids revealed their design and synthesis as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of these compounds in developing new antituberculosis therapies (Jeankumar et al., 2013).
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c24-18-6-8-19(9-7-18)28-14-20(31-15-16-4-2-1-3-5-16)21(26-28)23(30)27-12-10-17(11-13-27)22(25)29/h1-9,14,17H,10-13,15H2,(H2,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNPPDURWKVZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2626335.png)
![4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2626336.png)
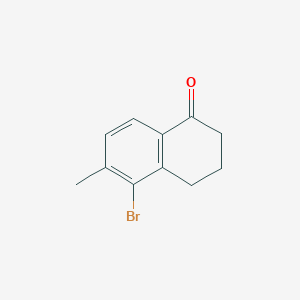

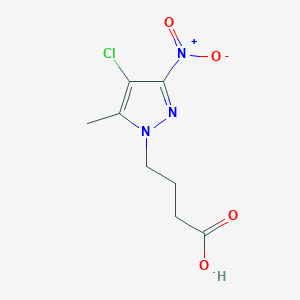
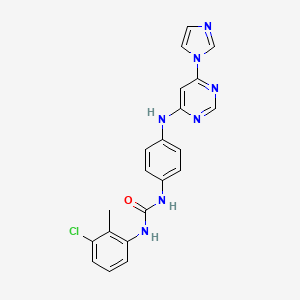
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)
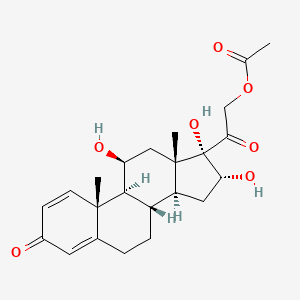
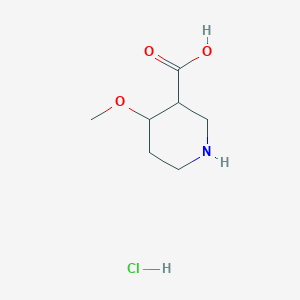
![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)
